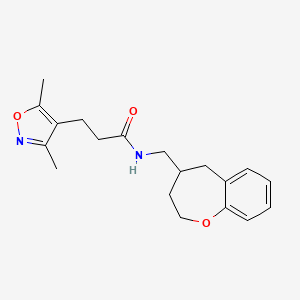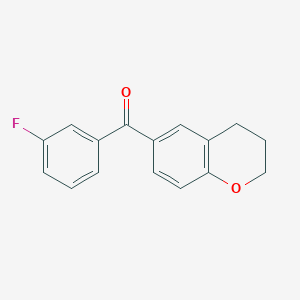![molecular formula C16H26N4O3S B5641200 N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5641200.png)
N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The field of organic chemistry continuously explores novel compounds for diverse applications, including pharmaceuticals, materials science, and catalysis. Compounds with complex structures, such as N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide, are of particular interest due to their unique chemical and physical properties, which can lead to novel functionalities and applications.
Synthesis Analysis
Research on related compounds has demonstrated various synthetic strategies, including stereoselective processes and metal-free syntheses, for constructing complex molecules with high precision and efficiency. For example, Fleck et al. (2003) detailed a stereoselective synthesis process for a key intermediate in the preparation of premafloxacin, highlighting the importance of asymmetric Michael additions and stereoselective alkylations in complex organic synthesis (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Molecular Structure Analysis
The crystal structure and molecular interactions of organic compounds are critical for understanding their properties and functions. Malone et al. (1997) explored the crystal chemistry of N,N'-diphenylisophthalamide and related compounds, providing insights into the importance of intermolecular interactions, such as hydrogen bonding, in determining the molecular conformation and stability of complex organic molecules (Malone, Murray, Dolan, Docherty, & Lavery, 1997).
Chemical Reactions and Properties
The reactivity of complex organic molecules can be influenced by their structural features. The synthesis and reaction studies of compounds like 3,4-dihydropyridin-2(1H)-ones reveal the impact of molecular structure on their chemical reactivity and potential as antioxidants or catalysts in organic reactions (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Physical Properties Analysis
Understanding the physical properties of complex organic molecules, including solubility, thermal stability, and mechanical strength, is essential for their application in various fields. Liaw and Liaw (1998) synthesized soluble polyamides with specific structural modifications, demonstrating the role of molecular design in achieving desired physical properties, such as solubility in polar solvents and thermal stability (Liaw & Liaw, 1998).
Chemical Properties Analysis
The chemical properties of organic compounds, including their stability, reactivity, and interaction with other molecules, are crucial for their practical applications. Studies on the synthesis, reactions, and antioxidant activity of pyridine derivatives underscore the importance of functional groups and molecular structure in determining the chemical behavior and potential applications of organic molecules (Zaki, Kamal El‐dean, Mickey, Marzouk, & Ahmed, 2017).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidin-1-yl]-2-oxoethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-12(2)14-10-20(11-15(14)18-24(22,23)19(3)4)16(21)9-13-7-5-6-8-17-13/h5-8,12,14-15,18H,9-11H2,1-4H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFLPFEAHJBSP-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({5-[(dimethylamino)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)quinoline-6-carboxamide](/img/structure/B5641123.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5641130.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)
![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5641140.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)
![(1R*,5R*)-6-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)

![3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5641191.png)
![2-(3-methyl-2-buten-1-yl)-8-(2-thienylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5641197.png)

![ethyl 3-(2-fluorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinecarboxylate](/img/structure/B5641209.png)
![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641213.png)
![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)